264W94 is a synthetic compound primarily recognized for its role as an inhibitor of the ileal bile acid transporter, also known as IBAT. This compound has garnered attention due to its potential applications in lowering cholesterol levels, making it a significant candidate in the treatment of hypercholesterolemia. The mechanism by which 264W94 operates involves the modulation of bile acid absorption, leading to subsequent effects on cholesterol metabolism.
264W94 was developed through research aimed at addressing the metabolic impacts of bile acids and their transport mechanisms. The compound's efficacy has been evaluated in various preclinical studies, demonstrating its ability to inhibit bile acid uptake effectively.
Chemically, 264W94 falls under the category of pharmacological agents targeting transport proteins, specifically those involved in bile acid transport. It is classified as an ileal bile acid transporter inhibitor and has been noted for its antilipemic properties.
The synthesis of 264W94 involves a series of organic reactions typically employed in medicinal chemistry. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds include:
The precise conditions (temperature, solvents, catalysts) for each step are critical for optimizing yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of synthesized compounds.
The molecular structure of 264W94 is characterized by specific functional groups that facilitate its interaction with the IBAT protein. While detailed structural data is not publicly available, compounds in this class generally possess a complex arrangement conducive to binding with transport proteins.
264W94 primarily engages in competitive inhibition with sodium-dependent bile acid uptake mechanisms. The compound's inhibition profile has been assessed through various biochemical assays.
The mechanism through which 264W94 exerts its effects involves:
264W94 has significant potential applications in:
The apical sodium-dependent bile acid transporter (ASBT/IBAT; SLC10A2) is a transmembrane protein predominantly expressed in the terminal ileum, where it mediates the efficient reabsorption of bile acids (BAs) from the intestinal lumen. This process is integral to the enterohepatic circulation (EHC), a recycling system conserving >95% of secreted BAs. ASBT exhibits high substrate specificity for conjugated and unconjugated bile acids (e.g., taurocholate, glycocholate), leveraging the sodium gradient to drive active transport into enterocytes. Following uptake, BAs bind to ileal bile acid-binding protein (IBABP) and are shuttled to the basolateral membrane for export into the portal circulation via the heterodimeric transporter OSTα/OSTβ [1] [4] [8].
Disruption of ASBT function impairs BA reabsorption, leading to several metabolic consequences:
Table 1: Key Transporters in Bile Acid Homeostasis
Transporter | Gene | Primary Location | Function | Substrate Specificity |
---|---|---|---|---|
ASBT/IBAT | SLC10A2 | Ileal apical membrane | BA reabsorption | Conjugated/unconjugated BAs |
NTCP | SLC10A1 | Hepatocyte sinusoidal membrane | Hepatic BA uptake | Conjugated BAs, some drugs |
OSTα/OSTβ | SLC51A/B | Enterocyte basolateral membrane | BA efflux to portal circulation | BAs, steroid conjugates |
BSEP | ABCB11 | Hepatocyte canalicular membrane | BA secretion into bile | Monovalent conjugated BAs |
Pharmacological inhibition of ASBT exploits the physiological link between BA excretion and cholesterol metabolism. By blocking ileal BA recovery, ASBT inhibitors (ASBTi) create a "sink" for cholesterol, as the liver compensates for BA losses by converting cellular cholesterol into new BAs. This dual mechanism—enhancing cholesterol catabolism while increasing LDLR-mediated plasma LDL-C clearance—provides a compelling strategy for managing hypercholesterolemia and associated cardiovascular risks [6] [7] [9].
Historically, bile acid sequestrants (BAS) like cholestyramine were used to reduce cholesterol. However, their non-selective, resin-based mechanism caused gastrointestinal side effects and poor compliance. Targeted ASBT inhibition offers advantages:
Table 2: Comparison of Cholesterol-Lowering Strategies Targeting Bile Acids
Strategy | Mechanism | Key Limitations | Advantages of ASBT Inhibition |
---|---|---|---|
Bile Acid Sequestrants | Non-absorbable resins bind BAs in lumen | Bloating, constipation; drug interactions; high dosing | Targeted action; no drug binding; lower effective doses |
Statins | HMG-CoA reductase inhibition | Myopathy, diabetes risk | Complementary mechanism; addresses glucose metabolism |
ASBT Inhibitors | Blocks ileal BA reabsorption | Mild diarrhea (dose-dependent) | Oral bioavailability; LDL-C reduction + potential metabolic benefits |
264W94 (CAS 178961-24-5) emerged in the late 1990s as a potent, competitive ASBT inhibitor designed to overcome limitations of earlier therapies. Its chemical structure features a 1-(2,4-bifluorophenyl)-7-dialkylamino-1,8-naphthyridine-3-carboxamide scaffold, optimized for high-affinity binding to the ASBT substrate pocket [5] [9]. Key milestones include:
Table 3: In Vitro and In Vivo Profile of 264W94
Parameter | Value | Model System | Significance |
---|---|---|---|
Human ASBT IC₅₀ | 180 nM | HEK293 cells | High-affinity inhibition |
Rat ASBT IC₅₀ | 22 nM | HEK293 cells | Species sensitivity |
Mouse ASBT IC₅₀ | 3 nM | HEK293 cells | High potency |
LDL-C Reduction | 61% (max) | Hypercholesterolemic rats | Therapeutic efficacy |
CYP7A1 Induction | 4-fold | Rat liver | Enhanced cholesterol conversion |
Fecal BA Increase (ED₃₀) | 0.02 mg/kg | Rat SeHCAT assay | Target engagement |
264W94’s molecular design incorporates critical pharmacophores:
This profile established 264W94 as a foundational compound for next-generation ASBT inhibitors (e.g., GSK2330672, elobixibat) now in development for hypercholesterolemia, type 2 diabetes, and chronic liver diseases [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1